molecular formula C10H17NO3 B13603062 Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate

Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate

Katalognummer: B13603062
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: INJFJZKERXCUMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate typically involves the reaction of 1-methylpiperidine with methyl 3-oxopropanoate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 1-methylpiperidine, followed by nucleophilic addition to the methyl 3-oxopropanoate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to bind to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(1-methylpiperidin-4-yl)-3-oxobutanoate
  • Methyl 3-(1-methylpiperidin-4-yl)-3-oxopentanoate
  • Methyl 3-(1-methylpiperidin-4-yl)-3-oxohexanoate

Uniqueness

Methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate is unique due to its specific ester and piperidine ring structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

methyl 3-(1-methylpiperidin-4-yl)-3-oxopropanoate

InChI

InChI=1S/C10H17NO3/c1-11-5-3-8(4-6-11)9(12)7-10(13)14-2/h8H,3-7H2,1-2H3

InChI-Schlüssel

INJFJZKERXCUMK-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)C(=O)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.